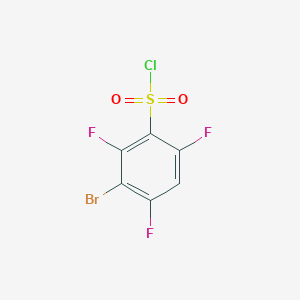

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Description

The exact mass of the compound this compound is 307.85213 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,4,6-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYBTMZFHCBXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and SMILES code for 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Technical Monograph: 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Molecular Identity & Structural Analysis

The compound This compound represents a highly specialized scaffold in organic synthesis.[1] It combines the electrophilic utility of a sulfonyl chloride with a highly electron-deficient aromatic core, characterized by a specific "3+1" halogen substitution pattern (three fluorines, one bromine).[1]

This unique substitution pattern imparts dual reactivity: the sulfonyl chloride allows for rapid derivatization (sulfonamide/ester formation), while the polyfluorinated ring activates the system for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions para or ortho to the sulfonyl group.

Core Identifiers

| Property | Data |

| IUPAC Name | 3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride |

| CAS Number | 2154410-88-3 |

| Molecular Formula | C₆HBrClF₃O₂S |

| Molecular Weight | 309.49 g/mol |

| Physical State | Solid / Semi-solid (Low melting point) |

| SMILES (Canonical) | ClS(=O)(=O)c1c(F)c(Br)c(F)cc1F |

| InChI Key | MFYBTMZFHCBXPD-UHFFFAOYSA-N |

Structural Topology (Graphviz)

The following diagram illustrates the connectivity and electronic environment of the molecule. Note the steric crowding around the sulfonyl group (flanked by Fluorine at C2 and C6) and the electron-withdrawing nature of the ring substituents.

Caption: 2D Topological connectivity showing the dense halogenation pattern. The C1-SO₂Cl bond is electronically activated by ortho-fluorines.

Synthetic Pathways & Production

While simple benzenesulfonyl chlorides are often made via direct chlorosulfonation (electrophilic aromatic substitution), the highly deactivated nature of the 1-bromo-2,4,6-trifluorobenzene ring makes direct sulfonation difficult and regiochemically ambiguous.

The preferred industrial and laboratory method relies on the Meerwein reaction (Sandmeyer-type chlorosulfonation) starting from the corresponding aniline. This ensures regiocontrol, placing the sulfonyl group exactly where the amino group originated.

The Diazotization-Chlorosulfonation Protocol

This pathway avoids the harsh conditions of oleum and guarantees the 1,2,3,4,6 substitution pattern.

Precursor: 3-Bromo-2,4,6-trifluoroaniline.

Step-by-Step Workflow:

-

Diazotization: The aniline is treated with Sodium Nitrite (NaNO₂) in concentrated HCl/Acetic Acid at -5°C to form the diazonium salt.

-

Sulfur Dioxide Saturation: A separate vessel is charged with Glacial Acetic Acid and saturated with SO₂ gas. Copper(II) Chloride (CuCl₂) is added as a catalyst.

-

Decomposition: The cold diazonium solution is slowly added to the SO₂/CuCl₂ mixture. The diazonium group is displaced by the radical decomposition of SO₂, capturing a chlorine atom to form the sulfonyl chloride.

Synthesis Diagram

Caption: The regioselective Sandmeyer-type synthesis route, bypassing the limitations of direct electrophilic substitution on deactivated rings.

Reactivity Profile & Applications

The utility of this compound lies in its "Orthogonal Reactivity." It possesses two distinct reaction centers that can be manipulated sequentially.

Reaction Center A: The Sulfonyl Chloride (Electrophile)[1]

-

Mechanism: Nucleophilic Acyl Substitution (at Sulfur).

-

Reactivity: High. The electron-withdrawing fluorines at the 2 and 6 positions inductively destabilize the S-Cl bond, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

-

Application: Synthesis of Sulfonamides (drug scaffolds).[1][2]

Standard Protocol for Sulfonamide Synthesis:

Context: Reaction with a primary amine (R-NH₂).

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Base: 1.2 equivalents of Pyridine or Triethylamine (to scavenge HCl).

Procedure: Dissolve the sulfonyl chloride in DCM at 0°C. Add the amine dropwise. Stir at RT for 2-4 hours.

Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO₄.

Reaction Center B: The Aromatic Ring (SNAr)

-

Mechanism: Nucleophilic Aromatic Substitution.

-

Reactivity: The ring is highly activated. The 4-position (para to SO₂Cl) is the most susceptible to nucleophilic attack due to the combined withdrawing power of the SO₂Cl group and the ortho-fluorines.

-

Selectivity: Nucleophiles (like thiols or secondary amines) may displace the Fluorine at position 4 before or after sulfonamide formation, depending on conditions.

-

Note: The Bromine at position 3 is generally stable under mild SNAr conditions but serves as a handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) in later steps.

-

Comparative Reactivity Data

| Reagent Type | Target Site | Outcome | Mechanism |

| Primary Amine | SO₂Cl | Sulfonamide | Nucleophilic Substitution |

| Alcohol + Base | SO₂Cl | Sulfonate Ester | Nucleophilic Substitution |

| Thiol (R-SH) | C-4 (Ring) | 4-Thio-ether | SNAr (F-displacement) |

| Pd(0) / Boronic Acid | C-3 (Br) | Biaryl coupling | Suzuki Coupling |

Handling, Safety & Stability

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe skin burns and eye damage (Category 1B).

-

Lachrymator: Vapors are highly irritating to mucous membranes.

-

Moisture Sensitive: Reacts violently with water to produce HCl and the corresponding sulfonic acid.

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2-8°C) to prevent slow hydrolysis or decomposition.

-

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal spatulas (corrosion risk).

Emergency Response:

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.

-

Spill: Neutralize with Sodium Bicarbonate before disposal. Do not use water directly on a large spill (exothermic acid release).

References

- Organic Syntheses. (1960). General Procedure for Chlorosulfonation via Diazotization (Sandmeyer Reaction). Coll. Vol. 5, p. 1070. (Adapted methodology for poly-halo anilines).

-

MDPI Molecules. (2025). Carbonylation and Functionalization of Polyfluorinated Alkylbenzenes. Retrieved from [Link]

Sources

Solubility Profile & Solvent Compatibility: 3-Bromo-2,4,6-trifluoro-benzenesulfonyl Chloride

[1]

Executive Summary

This technical guide details the solubility behavior, solvent compatibility, and stability profile of This compound (CAS: 2154410-88-3).[1] As a highly electrophilic building block used primarily in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry, understanding its interaction with solvents is critical for process optimization.[1]

Unlike simple organic solutes, this compound presents a dual challenge: it requires a solvent that ensures thermodynamic solubility while preventing chemical solvolysis (degradation).[1] This guide provides a predictive solubility matrix, degradation mechanisms, and a validated protocol for solubility determination.[1]

Physicochemical Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 2154410-88-3 |

| Molecular Formula | C₆HBrClF₃O₂S |

| Molecular Weight | 309.49 g/mol |

| Physical State | Liquid to low-melting solid (Ambient) |

| Polarity | Moderate (Driven by Sulfonyl & Fluoro groups) |

| Reactivity Class | Electrophilic; Moisture-sensitive (Corrosive) |

Solubility & Compatibility Matrix

The solubility of this compound is governed by the "like dissolves like" principle, modified by its high reactivity toward nucleophiles.[1] The trifluoro-substitution pattern increases lipophilicity compared to non-fluorinated analogs, but the sulfonyl chloride moiety remains polar.[1]

Table 1: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Prediction | Stability Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Excellent | Primary Choice. Standard solvent for amination/esterification reactions.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | High | Good (Must be Anhydrous) | Excellent for reaction homogeneity.[1] Warning: Wet THF causes rapid hydrolysis.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Moderate to High | Excellent | Suitable for reactions requiring elevated temperatures (reflux).[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Excellent | Used as antisolvents for precipitation or recrystallization.[1] |

| Polar Protic | Methanol, Ethanol, Water, Isopropanol | High (Transient) | Critical Failure | DO NOT USE. Causes rapid solvolysis (alcoholysis/hydrolysis).[1] |

| Amide/Sulfoxide | DMF, DMSO, NMP | High | Variable | High solubility, but difficult to remove.[1] DMSO may react violently or decompose sulfonyl chlorides at high temps.[1] |

Technical Insight: The presence of three fluorine atoms on the benzene ring exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the sulfur atom.[1] This makes the compound more susceptible to nucleophilic attack (hydrolysis) than standard benzenesulfonyl chloride.[1] Therefore, solvent dryness is non-negotiable .[1]

Mechanistic Stability Profile

Understanding the degradation pathway is essential for accurate solubility measurement.[1] In protic solvents (or wet aprotic solvents), the compound undergoes nucleophilic substitution, rendering "solubility" data meaningless as the chemical identity changes.[1]

Figure 1: Solvolysis Pathways & Solvent Decision Logic

Caption: Decision logic for solvent selection. Green paths indicate stable dissolution; red paths indicate chemical degradation via nucleophilic attack.[1]

Experimental Protocol: Solubility Determination

Materials Required

-

Solute: this compound.[1]

-

Solvent: Anhydrous (Water content <50 ppm by Karl Fischer).[1]

-

Apparatus: Scintillation vials with PTFE-lined caps, Syringe filters (0.45 µm PTFE).[1]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Perform all weighing and handling inside a fume hood or glovebox to minimize atmospheric moisture uptake.[1]

-

Dispense 100 mg of the compound into a tared vial.

-

-

Incremental Addition (Visual Titration):

-

Add the selected anhydrous solvent in 100 µL aliquots at 25°C.

-

Vortex for 30 seconds after each addition.

-

Endpoint: The solution becomes clear with no visible particulates.[1]

-

-

Gravimetric Verification (The "Self-Check"):

-

Calculation:

[1]

Handling Precautions (HSE)

Applications in Synthesis

The solubility profile directly dictates the reaction setup for this building block.[1]

-

Sulfonamide Synthesis:

-

Biphasic Reactions (Schotten-Baumann):

References

Therapeutic Potential of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl Chloride Derivatives

Executive Summary: The "Tri-Vector" Synthon

In the landscape of modern medicinal chemistry, 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride (CAS: 2154410-88-3) represents more than a simple reagent; it is a privileged scaffold for high-throughput diversification. Its value lies in its unique "Tri-Vector" reactivity profile, allowing simultaneous modification via:

-

Sulfonyl Electrophilicity: For sulfonamide pharmacophore installation.

-

Nucleophilic Aromatic Substitution (

): Activated by the electron-deficient fluoro-arene core. -

Palladium-Catalyzed Cross-Coupling: Enabled by the orthogonal bromine handle.

This guide details the strategic application of this scaffold in developing Nav1.7 voltage-gated sodium channel blockers (pain management) and antimicrobial agents , providing validated protocols for maximizing yield and regioselectivity.

Molecular Architecture & Mechanistic Logic

The Fluorine Effect

The 2,4,6-trifluoro substitution pattern creates a highly electron-deficient

-

Metabolic Stability: The C-F bonds block common metabolic soft spots (P450 oxidation), extending the half-life (

) of derived drugs. -

Binding Affinity: The fluorine atoms can engage in multipolar interactions with protein backbones and hydrophobic pockets, often increasing potency by 10-100x compared to non-fluorinated analogs.

The "Tri-Vector" Diversification Strategy

The molecule allows for sequential, orthogonal functionalization. This is the core logic for library generation.

Figure 1: The sequential diversification logic. The sulfonyl chloride is the anchor, followed by nucleophilic attack on the ring, and finally metal-catalyzed coupling.

Therapeutic Case Study: Nav1.7 Inhibitors for Pain

Recent patent literature highlights this scaffold in the synthesis of selective inhibitors for Nav1.7 , a sodium channel crucial for nociception (pain signaling).

Mechanism of Action

The sulfonamide moiety mimics the transition state of the channel's pore or voltage-sensing domain. The trifluoro-benzene core provides the necessary lipophilicity to penetrate the nerve sheath, while the bromine allows for the attachment of a "tail" group (often a heterocycle) that locks the channel in the inactivated state.

Critical Control Point: Regioselectivity

When performing

-

Observation: The 4-position (para to sulfonyl) is most activated electronically but can be sterically hindered if the sulfonamide nitrogen is bulky.

-

Solution: Use smaller nucleophiles for 4-position attack, or use the bromine at position 3 to direct ortho-lithiation if needed.

Experimental Protocols

Protocol A: High-Yield Sulfonamide Synthesis

Objective: Convert the sulfonyl chloride to a stable sulfonamide intermediate without hydrolyzing the sensitive C-F bonds.

Reagents:

-

This compound (1.0 equiv)

-

Amine (e.g., 5-amino-1,2,4-thiadiazole) (1.1 equiv)

-

Pyridine (3.0 equiv) or DIPEA

-

Solvent: Anhydrous DCM or THF

Step-by-Step:

-

Preparation: Dissolve the amine in anhydrous DCM under

atmosphere. Cool to 0°C. -

Addition: Add Pyridine dropwise. Then, add the sulfonyl chloride (dissolved in minimal DCM) slowly over 20 minutes. Crucial: Exotherm control prevents side reactions at the fluorine positions.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with 1M HCl (cold). Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Recrystallize from EtOH or flash chromatography.

Protocol B: Regioselective Diversification

Objective: Displace the 4-fluoro substituent with a nucleophile (e.g., morpholine) to tune solubility.

Reagents:

-

Sulfonamide Intermediate (from Protocol A)

-

Nucleophile (Morpholine, 2.0 equiv)

-

Base:

(3.0 equiv) -

Solvent: DMSO or DMF (Dry)

Step-by-Step:

-

Setup: Mix Sulfonamide and

in DMSO. -

Reaction: Add Morpholine. Heat to 60–80°C. Note: Higher temps (>100°C) may cause double substitution at the 2-position.

-

Monitoring: Reaction is usually complete in 2–4 hours.

-

Workup: Pour into crushed ice. The product often precipitates. Filter and wash with water.

Quantitative Data Summary

The following table summarizes the reactivity profile of the scaffold under standard medicinal chemistry conditions.

| Reaction Type | Target Position | Conditions | Typical Yield | Critical Factor |

| Sulfonylation | Amine, Pyridine, DCM, 0°C | 85–95% | Moisture control (hydrolysis risk) | |

| C-4 Fluorine | 70–85% | Temperature (avoid >100°C) | ||

| Suzuki Coupling | C-3 Bromine | Boronic Acid, | 60–80% | Catalyst choice (Pd-118 recommended) |

| Stille Coupling | C-3 Bromine | Organostannane, | 55–75% | Anhydrous conditions |

Synthesis Workflow Visualization (Nav1.7 Inhibitor)

This diagram illustrates the synthesis of a hypothetical Nav1.7 blocker using the protocols described.

Figure 2: Step-by-step synthetic pathway for a Nav1.7 inhibitor candidate.

References

-

Preparation of Benzenesulfonamide Compounds. (2020). US Patent 10,745,392 B2. Defines the synthesis of 3-bromo-2,4,6-trifluoro-benzenesulfonamide derivatives for treating pain and sodium channel disorders.

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2023). Review of sulfonamide pharmacophores in medicinal chemistry.

-

Nucleophilic Aromatic Substitution of Polyfluorinated Arenes. (General Reference). The chemistry of 2,4,6-trifluoro systems and regioselectivity rules. (Representative analog data)

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. angenesci.com [angenesci.com]

- 6. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

The Fluorine-Sulfonyl Nexus: A Technical Guide to Fluorinated Benzenesulfonyl Chlorides in Drug Discovery

[1]

Executive Summary

Fluorinated benzenesulfonyl chlorides represent a critical intersection of two powerhouse functional groups in medicinal chemistry: the metabolically robust fluorine atom and the versatile sulfonyl electrophile. This guide explores the strategic application of these reagents, moving beyond simple coupling reactions to their role in structure-activity relationship (SAR) tuning, SuFEx (Sulfur-Fluoride Exchange) click chemistry, and the synthesis of FDA-approved therapeutics.[1]

The Fluorine Effect in Sulfonyl Chemistry

The incorporation of fluorine into the benzenesulfonyl scaffold is rarely accidental. It serves three primary medicinal chemistry objectives:

-

Modulation: Fluorine is highly electronegative. When placed ortho or para to the sulfonyl group, it significantly acidifies the resulting sulfonamide

-

Metabolic Blocking: The

bond (approx. -

Lipophilicity Tuning: Fluorination alters the

and

Reactivity Landscape: Chloride vs. Fluoride

While sulfonyl chlorides are the traditional electrophiles for sulfonamide synthesis, sulfonyl fluorides have emerged as "sleeping beauties"—stable until activated.

| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |

| Bond Energy | Weak ( | Strong ( |

| Stability | Prone to hydrolysis; moisture sensitive | High thermal/hydrolytic stability |

| Reactivity | High; reacts with amines, alcohols, water | Latent; reacts only under specific activation (SuFEx) |

| Primary Use | Rapid synthesis of sulfonamides | Chemical biology probes, late-stage functionalization |

Synthetic Utility & Experimental Protocols

Pathway A: Traditional Sulfonylation (The "Warhead" Approach)

The reaction of fluorinated benzenesulfonyl chlorides with amines is the industry standard for generating sulfonamide libraries.

Mechanism: Nucleophilic attack of the amine on the sulfur atom, followed by elimination of chloride.

Standard Protocol: Synthesis of Fluorinated Sulfonamides

Applicable for: 4-fluorobenzenesulfonyl chloride, 2,4-difluorobenzenesulfonyl chloride, etc.[1]

-

Preparation: In a round-bottom flask, dissolve the amine (

) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). -

Base Addition: Add Triethylamine (

) or Pyridine ( -

Addition of Electrophile: Add the fluorinated benzenesulfonyl chloride (

) dropwise. Note: These reagents can be lachrymators; handle in a fume hood. -

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with

(to remove excess amine/pyridine). Extract with DCM. Wash organic layer with brine, dry over -

Purification: Recrystallization (EtOH/Water) or Flash Chromatography.

Pathway B: SuFEx Click Chemistry

Sulfonyl fluorides are unique because they resist reduction and hydrolysis, allowing them to survive multi-step syntheses before being "clicked" with a nucleophile.

Protocol: Calcium-Mediated SuFEx Activation

Ref: Sharpless et al. (2014), Cornella et al. (2018)[1]

-

Reagents: Sulfonyl fluoride (

), Amine ( -

Solvent: Acetonitrile (MeCN) or DCM.

-

Procedure: Mix reagents at RT. The calcium catalyst activates the

bond by sequestering fluoride, facilitating the nucleophilic attack. -

Outcome: High yield sulfonamide formation without harsh bases.

Visualization: Reaction Decision Tree

The following diagram illustrates the decision logic for selecting between Chloride and Fluoride reagents in drug discovery workflows.

Caption: Decision matrix for selecting sulfonyl electrophiles based on synthetic stage and application.

Medicinal Chemistry Case Studies

The utility of fluorinated benzenesulfonyl chlorides is best exemplified by their presence in the synthetic pathways of blockbuster oncology drugs.

Dabrafenib (Tafinlar)

-

Chemistry: The core scaffold features a 2,6-difluorobenzenesulfonamide moiety.[4]

-

Synthetic Insight: The synthesis typically employs 2,6-difluorobenzenesulfonyl chloride . The two fluorine atoms at the ortho positions are critical. They create steric bulk that forces the sulfonamide out of planarity, optimizing the fit within the kinase ATP-binding pocket, while also modulating the acidity of the sulfonamide nitrogen (

) to enhance interactions with the catalytic aspartate residue.

Vemurafenib (Zelboraf)

-

Target: BRAF V600E Kinase.[2]

-

Chemistry: Features a 2,4-difluorobenzenesulfonamide motif.

-

Synthetic Insight: Similar to Dabrafenib, the synthesis relies on the reaction of 2,4-difluorobenzenesulfonyl chloride with a propyl-substituted amine.[1] The fluorine at the 4-position (para) primarily blocks metabolic oxidation, while the 2-position (ortho) fluorine influences the conformational preference of the sulfonyl group.[1]

Carbonic Anhydrase (CA) Inhibitors

-

Reagent: 4-Fluorobenzenesulfonyl chloride and Pentafluorobenzenesulfonyl chloride .[1]

-

Application: These reagents are used to synthesize highly potent CA inhibitors. The electron-withdrawing nature of the perfluorinated ring (in pentafluoro derivatives) drastically increases the acidity of the sulfonamide, leading to nanomolar affinity for CA IX and CA XII isoforms, which are overexpressed in hypoxic tumors.

Table 1: Key Fluorinated Sulfonyl Reagents in Drug Discovery

| Reagent | CAS No.[4][5][6][7][8] | Key Application | Mechanism/Benefit |

| 4-Fluorobenzenesulfonyl chloride | 402-46-0 | CA Inhibitors, General Screening | Metabolic blocking at para position.[1] |

| 2,4-Difluorobenzenesulfonyl chloride | 13918-92-8 | Vemurafenib Synthesis | Dual metabolic block + conformational lock.[1] |

| 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 | Dabrafenib Synthesis | Steric crowding ortho to sulfonyl group.[1] |

| Pentafluorobenzenesulfonyl chloride | 832-53-1 | Proteomics, High Potency Inhibitors | Maximizes lipophilicity and |

Safety & Handling of Fluorinated Sulfonyl Chlorides

These reagents are potent electrophiles and require strict safety protocols:

-

Lachrymators: Many (especially 4-fluorobenzenesulfonyl chloride) are powerful tear agents.[1] Always handle in a functioning fume hood.

-

Hydrolysis: They react violently with water to form HCl and the corresponding sulfonic acid. Store in a desiccator or under inert gas.

-

Skin Contact: They cause severe burns. Double-gloving (Nitrile) and a lab coat are mandatory.[1]

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Cornella, J., et al. (2018). "Calcium-catalyzed activation of sulfonyl fluorides for sulfonamide synthesis." Organic Letters. Link

-

GlaxoSmithKline. (2013). "Process for the preparation of Dabrafenib." World Intellectual Property Organization (WO/2012/168288). Link

-

Supuran, C. T. (2017). "Carbonic anhydrase inhibitors: an update on the synthesis of sulfonamide derivatives." Expert Opinion on Therapeutic Patents. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FCKeditor - Resources Browser [aspbasilicata.it]

- 7. CAS 832-53-1: 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride [cymitquimica.com]

- 8. 2,4-Difluorobenzenesulfonamide | 13656-60-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Methodological & Application

Application Note: Synthesis and Utility of Highly Activated Fluorinated Sulfonate Esters Using 3-Bromo-2,4,6-Trifluorobenzenesulfonyl Chloride

Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the synthesis of highly activated fluorinated sulfonate esters, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale: The "Super-Leaving Group" Advantage

In advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and radiopharmaceuticals (e.g.,

3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride (CAS: 2154410-88-3; MW: 309.49 g/mol )[1] offers a unique structural paradigm that solves common failure modes in substitution chemistry:

-

Electronic Activation (Enhanced Electrophilicity): The synergistic electron-withdrawing effect of three fluorine atoms and one bromine atom on the benzene ring drastically lowers the

of the corresponding sulfonic acid[1]. This renders the resulting sulfonate an exceptionally stable anion, making it a "super-leaving group" that accelerates sluggish -

Steric Shielding (Hydrolysis Resistance): A major side-reaction in sulfonate ester chemistry is competitive nucleophilic attack at the sulfur atom (S-attack), which leads to premature hydrolysis and regeneration of the starting alcohol[2]. The presence of fluorine atoms at the 2- and 6- (ortho) positions provides a dense steric shield around the sulfonyl core. Similar to other ortho-substituted systems, this steric bulk effectively suppresses hydrolytic degradation and exclusively directs incoming nucleophiles toward the desired carbon center (C-attack)[2].

Reaction Workflow and Selectivity

The following logic diagram illustrates the synthetic pathway and the divergent mechanistic outcomes controlled by the steric and electronic properties of the 3-bromo-2,4,6-trifluorobenzenesulfonyl group.

Mechanistic workflow of fluorinated sulfonate ester synthesis and selective SN2 displacement.

Experimental Protocol: Sulfonate Ester Synthesis

Self-Validating Design: This protocol incorporates specific temperature controls and in-process checks to ensure complete conversion while preventing the formation of symmetrical ethers or alkyl chlorides.

Materials Required

-

Substrate: Aliphatic alcohol (1.0 equiv)

-

Reagent: 3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride (1.2 equiv)[1]

-

Base: Triethylamine (

) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology

-

Preparation of the Reaction Matrix: In an oven-dried, argon-purged round-bottom flask, dissolve the aliphatic alcohol (1.0 equiv) in anhydrous DCM. Add the amine base (1.5 equiv) and DMAP (0.1 equiv).

-

Causality Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. This is critical for overcoming the steric hindrance of the reagent's ortho-fluorines when reacting with secondary or hindered alcohols.

-

-

Temperature Modulation: Cool the reaction mixture strictly to

using an ice-water bath.-

Causality Insight: 3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride is a potent electrophile. Cooling suppresses exothermic side reactions, such as the formation of alkyl chlorides via liberated chloride ions attacking the newly formed sulfonate.

-

-

Electrophile Addition: Dissolve 3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to maintain thermal control.

-

Propagation and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (

). Stir for 2–4 hours.-

Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The complete disappearance of the alcohol spot and the emergence of a less polar, strongly UV-active spot confirms successful esterification.

-

-

Quenching and Phase Separation: Quench the reaction by adding saturated aqueous

(equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM ( -

Purification: Wash the combined organic layers with cold 1M HCl (to remove residual amine and DMAP), followed by brine. Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Reaction Optimization

The choice of base and solvent significantly impacts the yield and purity of the fluorinated sulfonate ester. The following table summarizes optimization data for the sulfonylation of a standard primary alcohol.

| Solvent | Base (Equiv) | Catalyst | Temp ( | Time (h) | Conversion (%) | Isolated Yield (%) |

| THF | None | 25 | 12 | 45 | 38 | |

| DCM | Pyridine (2.0) | None | 0 to 25 | 8 | 72 | 65 |

| DCM | DMAP (0.1) | 0 to 25 | 2 | >99 | 92 | |

| Toluene | DIPEA (1.5) | DMAP (0.1) | 0 to 25 | 4 | 88 | 81 |

Table 1: Optimization of reaction conditions. The combination of DCM,

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized sulfonate ester before deploying it in sensitive downstream applications, perform the following analytical validations:

- NMR Spectroscopy: The presence of the 2,4,6-trifluoro pattern is diagnostic. You should observe two distinct signals: a doublet (or multiplet) integrating to 2F (ortho-fluorines) and a multiplet integrating to 1F (para-fluorine), shifted downfield due to the adjacent sulfonate ester and bromine atom.

-

NMR Spectroscopy: The protons adjacent to the oxygen (

-

Stability Assessment: While the steric bulk of the ortho-fluorines imparts excellent bench stability against ambient moisture[2], the extreme leaving-group ability makes the compound sensitive to prolonged heat. For long-term storage, keep the ester under argon at

.

References

-

ChemRxiv. "18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid". ChemRxiv.org. URL:[Link]

Sources

Application Notes & Protocols: 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride as a Strategic Building Block for Medicinal Chemistry

Introduction: The Strategic Value of a Dual-Functionality Reagent

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics including diuretics, antibiotics, and kinase inhibitors. Its ability to act as a stable, non-classical bioisostere for amides and to engage in crucial hydrogen bonding interactions with protein targets makes it an enduringly valuable pharmacophore.[1][2] The strategic incorporation of fluorine atoms into drug candidates is also a well-established strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4][5][6]

This guide details the utility of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride , a uniquely functionalized building block designed for the efficient construction of complex small-molecule libraries. This reagent offers a powerful two-stage approach to diversification:

-

Stage 1: Sulfonamide Formation: The highly reactive sulfonyl chloride group provides a reliable entry point for coupling with a diverse range of primary and secondary amines to form a stable sulfonamide core.[7]

-

Stage 2: Orthogonal Diversification: The strategically positioned bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of a second vector of diversity.[8]

This dual-functionality empowers medicinal chemists to rapidly generate novel, three-dimensional chemical matter from a single, well-characterized starting material, accelerating the drug discovery process.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with sulfonyl chlorides.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2154410-88-3 |

| Molecular Formula | C₆HBrClF₃O₂S |

| Molecular Weight | 309.49 g/mol |

| Appearance | Solid |

| Primary Hazards | Corrosive, Water-Reactive, Lachrymator |

Critical Safety Protocols:

Sulfonyl chlorides are reactive electrophiles that readily react with nucleophiles, including water. All manipulations must be conducted with appropriate engineering controls and personal protective equipment (PPE).

-

Ventilation: All operations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting, splash-resistant safety goggles and a full-face shield.[9][11] Contact lenses should not be worn.[11]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[9][10]

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[10]

-

-

Handling:

-

Incompatible Materials: Avoid contact with water, strong bases, amines, alcohols, and oxidizing agents.[11][12] Reaction with water liberates toxic and corrosive HCl and sulfonic acid.[12]

-

Spill & First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[9][10] If inhaled, move to fresh air.[10] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

Application I: Core Synthesis of 3-Bromo-2,4,6-trifluoro-N-substituted-benzenesulfonamides

The foundational reaction involves the coupling of the sulfonyl chloride with an amine. The high electrophilicity of the sulfur atom, enhanced by the electron-withdrawing fluorine atoms, ensures a rapid reaction.[7]

Causality Behind Experimental Choices: The reaction is typically run at reduced temperature (0 °C) to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) generated during the reaction. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol 1: General Procedure for Sulfonamide Formation

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

Standard workup and purification supplies (separatory funnel, silica gel, solvents)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add the base (e.g., TEA, 1.5 eq) to the amine solution.

-

In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

-

Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the cold amine solution over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide.

| Amine Substrate Example | Product Class | Expected Yield Range | Notes |

| Benzylamine | N-Alkyl Sulfonamide | 85-95% | Typically clean and high-yielding. |

| Aniline | N-Aryl Sulfonamide | 80-90% | Less nucleophilic amines may require longer reaction times. |

| Morpholine | N-Cyclic Alkyl Sulfonamide | >90% | Secondary amines react readily. |

| tert-Butylamine | N-Sterically Hindered | 60-75% | Steric hindrance can slow the reaction; may require mild heating. |

Application II: Orthogonal Library Generation via Cross-Coupling

The true power of this building block lies in its capacity for sequential, orthogonal functionalization. The sulfonamide products from Protocol 1 are not final compounds but versatile intermediates, where the C-Br bond is primed for diversification. Palladium-catalyzed cross-coupling reactions are the industry standard for forging C-C and C-N bonds with high functional group tolerance.[13][14]

Protocol 2: Suzuki-Miyaura C-C Coupling

This protocol enables the installation of aryl, heteroaryl, or vinyl groups at the 3-position.

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond.[15][16] A base is required to activate the boronic acid partner for the transmetalation step.[17] A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used, as it facilitates the dissolution of both the organic substrate and the inorganic base. Modern, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species, allowing for lower catalyst loadings and milder reaction conditions.[17]

Materials:

-

3-Bromo-aryl sulfonamide intermediate (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos or XPhos ligand (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Microwave vial or Schlenk tube

Procedure:

-

To a microwave vial, add the 3-bromo-aryl sulfonamide (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water).

-

Seal the vial and heat the reaction mixture to 80-110 °C for 2-12 hours (or use microwave irradiation for 15-60 minutes).

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to afford the C-C coupled product.

Protocol 3: Buchwald-Hartwig C-N Amination

This protocol allows for the introduction of a wide range of primary and secondary amines.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[13] Like the Suzuki reaction, it relies on a Pd(0) catalyst and a specialized ligand. However, it requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine coupling partner, making it a more potent nucleophile for coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are critical, as water can interfere with the catalytic cycle and hydrolyze the strong base.[18]

Materials:

-

3-Bromo-aryl sulfonamide intermediate (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

BINAP or a similar biarylphosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

To a Schlenk tube or oven-dried vial, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

-

Add the 3-bromo-aryl sulfonamide (1.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous toluene, followed by the amine coupling partner (1.2 eq).

-

Seal the vessel and heat to 90-110 °C for 4-24 hours, with stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Filter through Celite, and transfer the filtrate to a separatory funnel.

-

Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for accelerated drug discovery. By providing two distinct and chemically orthogonal points of diversification—reliable sulfonamide formation and versatile palladium-catalyzed cross-coupling—it enables the rapid and efficient exploration of focused chemical space. The protocols outlined herein provide a robust framework for leveraging this building block to generate novel sulfonamide libraries with high potential for identifying next-generation therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. [Link]

-

Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

-

ResearchGate. High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides | Request PDF. [Link]

-

Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(9), 1461–1473. [Link]

-

New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Beilstein Journal of Organic Chemistry. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Buchwald, S. L., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 543–545. [Link]

-

Gayo, L. M., & Zimmerman, J. K. (2001). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 42(31), 5239-5241. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link]

-

Arabian Journal of Chemistry. (2023, May 5). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. [Link]

-

ResearchGate. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library | Request PDF. [Link]

-

World News of Natural Sciences. (2023, May 20). Design and Synthesis of Sulfonamides Derivatives: A Review. [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. [Link]

-

Scholarship @ Claremont. (2018, June 11). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. [Link]

-

PubChem. 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. [Link]

-

ResearchGate. Synthesis of sulfonamides. [Link]

-

ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 7. Buy this compound | 2154410-88-3 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Protocol for nucleophilic substitution on 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

An in-depth technical guide to the orthogonal functionalization of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

This compound (CAS: 2154410-88-3) is a highly versatile, multi-electrophilic building block utilized in the synthesis of complex pharmaceuticals, particularly in the development of targeted covalent inhibitors and tunable warheads 1[2]. The molecule possesses two distinct modes of electrophilic reactivity:

-

The Sulfonyl Chloride (-SO₂Cl) Group: Highly susceptible to rapid nucleophilic attack by amines or alcohols, yielding sulfonamides or sulfonate esters. This reaction is kinetically favored and proceeds rapidly even at low temperatures 3[3].

-

The Polyfluorinated Aromatic Ring: The presence of multiple strongly electronegative fluorine atoms, coupled with the electron-withdrawing sulfonyl group, highly activates the ring toward Nucleophilic Aromatic Substitution (S_NAr) 4[4].

The fundamental synthetic challenge is chemoselectivity . By carefully controlling temperature, solvent polarity, and the nature of the nucleophile, researchers can orthogonally functionalize the sulfonyl group first, followed by regioselective substitution at the C-4 (para) position of the aromatic ring 5[5].

Causality of Regioselectivity in S_NAr

When subjecting the intermediate sulfonamide to S_NAr, substitution preferentially occurs at the C-4 position (para to the sulfonyl group). This regioselectivity is driven by two factors:

-

Electronic Activation: The S_NAr rate-determining step forms a Meisenheimer complex. This intermediate is most effectively stabilized when the negative charge can be delocalized onto the strongly electron-withdrawing sulfonamide group at the para position[5].

-

Steric Dynamics: The C-2 and C-6 fluorines (ortho) are sterically hindered by the bulky sulfonyl group. Furthermore, the C-3 bromine atom provides localized steric bulk, making the C-4 fluorine the most kinetically accessible and thermodynamically favored site for displacement by incoming nucleophiles[2].

Orthogonal functionalization workflow of this compound.

Mechanistic pathway of the Nucleophilic Aromatic Substitution (S_NAr) at the C-4 position.

Quantitative Data & Optimization

The tables below summarize the expected chemoselectivity profiles and optimal conditions for both reaction phases, synthesized from established polyfluorobenzenesulfonyl methodologies[2][5].

Table 1: Chemoselectivity Profile for Initial Substitution

| Reagent / Nucleophile | Solvent | Temp (°C) | Primary Reactive Site | Major Product Formed | Yield Range |

| Aliphatic Amine (1 eq) | CH₂Cl₂ | 0 to 20 | -SO₂Cl | Sulfonamide | 85 – 95% |

| Aliphatic Amine (3 eq) | DMF | 80 | -SO₂Cl & C-4 | Di-substituted Adduct | 60 – 75% |

| H₂O (Trace moisture) | THF | 20 | -SO₂Cl | Sulfonic Acid (Hydrolysis) | N/A (Undesired) |

Table 2: Optimization of S_NAr Conditions at C-4 (Post-Sulfonylation)

| Nucleophile Type | Base | Solvent | Temp (°C) | Regioselectivity (C-4 vs C-2/6) |

| Thiol (R-SH) | K₂CO₃ | DMF | 60 | > 99:1 (Highly selective) |

| Secondary Amine | DIPEA | DMSO | 80 | 95:5 |

| Primary Amine | Et₃N | THF | 65 | 90:10 |

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Formation of Sulfonamide)

Objective: To selectively form the sulfonamide without triggering premature S_NAr on the fluorinated ring. Causality: Sulfonylation is kinetically much faster than S_NAr. By maintaining the reaction at 0 °C and utilizing a non-nucleophilic, sterically hindered base (DIPEA) in a non-polar aprotic solvent (CH₂Cl₂), the reaction is strictly confined to the highly electrophilic -SO₂Cl group.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere to prevent competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

-

Dissolution: Dissolve this compound (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Causality: DIPEA acts as an acid scavenger for the HCl generated, preventing the protonation and deactivation of the incoming amine nucleophile.

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.05 equiv) dissolved in CH₂Cl₂ (2 mL) over 15 minutes.

-

Self-Validation (Reaction Monitoring): After 1 hour, sample the reaction for TLC (Hexanes/EtOAc, 3:1). The disappearance of the high-R_f starting material and the appearance of a lower-R_f spot validates the completion of sulfonylation. Confirm the exact mass via LC-MS.

-

Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective S_NAr at the C-4 Position

Objective: To displace the C-4 fluorine atom with a secondary nucleophile (e.g., a thiol). Causality: With the sulfonamide formed, the ring remains activated but requires a higher activation energy to overcome the aromatic barrier. Elevated temperatures (60–80 °C) and a highly polar aprotic solvent (DMF or DMSO) are required to solvate the nucleophile and stabilize the negatively charged Meisenheimer transition state[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified sulfonamide intermediate from Protocol A (1.0 equiv) in anhydrous DMF (5 mL).

-

Base Activation: Add anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is a heterogeneous, moderately strong base that efficiently deprotonates the incoming thiol to form a highly nucleophilic thiolate without degrading the sulfonamide.

-

Nucleophile Addition: Add the desired thiol (R-SH) (1.1 equiv) to the suspension.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C under argon.

-

Self-Validation (Analytical Check): S_NAr reactions on polyfluorinated rings are best validated by ¹⁹F NMR spectroscopy . The starting sulfonamide exhibits three distinct fluorine signals. Sample the reaction after 4 hours; successful para-substitution will result in the complete disappearance of the C-4 fluorine signal, leaving exactly two integrated signals corresponding to the C-2 and C-6 fluorines. This provides an absolute, self-validating confirmation of regioselectivity.

-

Workup: Cool to room temperature and dilute with EtOAc (20 mL). Wash extensively with distilled water (5 × 10 mL) to remove the DMF and inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace ortho-substituted isomers are detected.

References

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: Oncotarget URL:[Link]

-

Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: MDPI URL:[Link]

Sources

Derivatization of amino acids with 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

An Application Guide to the Derivatization of Amino Acids with 3-Bromo-2,4,6-trifluoro-benzenesulfonyl Chloride for Enhanced Chromatographic Analysis

Introduction: The Analytical Challenge of Amino Acids

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes.[1] Accurate quantification of amino acids is therefore essential in diverse fields, from clinical diagnostics and nutritional science to pharmaceutical development and bioprocess monitoring. However, their analysis presents a significant challenge: most amino acids lack a strong chromophore or fluorophore, making them difficult to detect directly using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1][2]

To overcome this limitation, a pre-column derivatization strategy is frequently employed. This involves chemically modifying the amino acids with a labeling agent prior to chromatographic separation.[3][4] An ideal derivatizing agent should react rapidly and completely with both primary and secondary amines under mild conditions, yield stable products, and introduce a tag that is highly responsive to the chosen detection method.

This application note provides a detailed protocol for the derivatization of amino acids using this compound. This reagent offers unique advantages, particularly for mass spectrometry (MS)-based detection, due to the presence of fluorine and a single bromine atom, which imparts a distinct isotopic signature and enhances electrophilicity for a robust reaction.[5]

Chemical Principle: Nucleophilic Sulfonylation

The derivatization reaction is based on the formation of a stable sulfonamide bond. The core of this reaction is a nucleophilic attack by the amino group of the amino acid on the highly electrophilic sulfur atom of the sulfonyl chloride.[6][7]

The reactivity of the sulfonyl chloride is driven by the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and, in this specific reagent, the three fluorine atoms on the benzene ring.[5][6] This makes the sulfur atom electron-deficient and a prime target for nucleophiles like the nitrogen in an amino group. The reaction typically proceeds in a basic medium, which serves to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6][8]

The general mechanism can be visualized as follows:

-

The amine nitrogen attacks the electrophilic sulfur atom.

-

A transient intermediate is formed.

-

The chloride ion, an excellent leaving group, is eliminated.

-

A proton is removed from the nitrogen (facilitated by the base) to yield the final, stable sulfonamide derivative.[9]

Caption: Workflow for the analysis of derivatized amino acids.

Suggested HPLC-MS/MS Parameters

The following are starting parameters and should be optimized for the specific system and amino acids of interest.

| Parameter | Suggested Condition |

| HPLC System | UHPLC or HPLC system |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) [10] |

| Key Advantage | The Br atom provides a characteristic M+2 isotopic pattern, aiding in confident peak identification. |

Conclusion

The use of this compound provides a powerful and effective method for the derivatization of amino acids for quantitative analysis. The protocol is straightforward and results in stable derivatives with excellent chromatographic properties on reversed-phase media. The unique elemental composition of the reagent makes it particularly well-suited for highly selective and sensitive detection by mass spectrometry, offering researchers a reliable tool for amino acid analysis in complex biological matrices.

References

- ResearchGate. (2022).

- Creative Proteomics. (n.d.).

- MDPI. (n.d.).

- Royal Society of Chemistry. (n.d.). Microwave-assisted solvent-free sulfonylation of amines and amino acid esters. RSC Advances.

- Scilit. (n.d.).

- Waters. (n.d.).

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Smolecule. (2023). Buy this compound.

- ResearchGate. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Chemistry LibreTexts. (2021). Amines as Nucleophiles.

- YouTube. (2020). Protecting Groups for Amines: Sulfonamides.

- PMC. (2023).

- BenchChem. (2026).

- Agilent. (n.d.).

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Buy this compound | 2154410-88-3 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low reactivity of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride with steric amines

Executive Summary: The "Fluorine Trap"

You are likely reading this because your reaction with 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride yielded <10% of the desired sulfonamide, or you isolated a regioisomer where the amine attacked the benzene ring instead of the sulfur.

This substrate presents a classic chemoselectivity paradox :

-

Steric Blockade: The sulfonyl group is flanked by two ortho-fluorines (positions 2 and 6), creating a "steric wall" that blocks nucleophilic attack by bulky amines.

-

Electronic Trap (SNAr): The electron-deficient ring (activated by the sulfonyl group and three fluorines) makes the para-fluorine (position 4) highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

If the amine cannot access the sulfur quickly, it will attack the ring. This guide provides the protocols to bypass the steric wall and suppress the SNAr side reaction.

Diagnostic Module: Why did it fail?

Before changing conditions, analyze your crude reaction mixture via LCMS. Use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic for identifying failure modes based on crude LCMS data.

The Solution: DMAP-Catalyzed Activation

Standard bases (TEA, DIPEA) are insufficient for this substrate because they act only as proton scavengers. You require Nucleophilic Catalysis to form a reactive intermediate that projects the electrophile away from the steric wall.

The Mechanism[1][2][3][4][5][6]

-

Direct Attack (Failed): The bulky amine cannot penetrate the 2,6-difluoro shield.

-

DMAP Shuttle (Success): DMAP (small, flat, highly nucleophilic) attacks the sulfur to form a Sulfonyl-Pyridinium salt . This intermediate is:

-

More Electrophilic: Positive charge on nitrogen pulls density from sulfur.

-

Less Hindered: The leaving group is now a positively charged pyridinium, which extends further out than the chloride, making it accessible to the steric amine.

-

Figure 2: The DMAP shuttle mechanism bypasses the steric blockade and outcompetes the SNAr pathway.

Optimized Experimental Protocol

Objective: Synthesize sulfonamide while suppressing SNAr and hydrolysis.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Amine: Sterically hindered amine (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 - 1.0 equiv )

-

Note: Use stoichiometric DMAP (1.0 equiv) if the amine is extremely unreactive.

-

-

Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure

-

Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solvation: Dissolve the Sulfonyl Chloride (1.0 equiv) in Anhydrous DCM (0.2 M concentration).

-

Temperature Control (CRITICAL): Cool the solution to 0°C (ice bath).

-

Reasoning: Low temperature slows down the SNAr reaction (which has a higher activation energy) more than the sulfonylation.

-

-

Activation: Add DMAP (0.2 equiv) and TEA (2.0 equiv). Stir for 10 minutes.

-

Observation: A precipitate (pyridinium salt) may form.[1] This is good.

-

-

Nucleophile Addition: Add the Amine (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Monitoring: Check TLC/LCMS. If SM remains after 4 hours, heat to 40°C (reflux DCM), but monitor closely for SNAr byproducts.

-

-

Quench: Dilute with DCM, wash with 0.5 M HCl (to remove DMAP and excess amine), then Sat. NaHCO3 and Brine.[2]

FAQ: Troubleshooting Specific Scenarios

Q1: I see a product with Mass [M-20]. What is it? A: This is the SNAr byproduct . The amine attacked the para-fluorine (position 4) and displaced it (Mass: -19 for F, +1 for H is not applicable here; actually, it is -19 (F) + Mass(Amine) - 1 (H) = Net addition of Amine - HF). Correction: The mass change is +Amine_Mass - HCl (for sulfonamide) vs +Amine_Mass - HF (for SNAr). Since Cl (35.5) and F (19) differ, the SNAr product is usually 16 amu heavier than the desired sulfonamide if the amine is the same.

-

Fix: Ensure the reaction is kept at 0°C during addition. If SNAr persists, switch solvent to DCM (non-polar solvents suppress SNAr, which proceeds via a charged Meisenheimer complex) rather than DMF or MeCN.

Q2: Can I use Pyridine as the solvent? A: No. While pyridine is a standard solvent for sulfonylations, it is often too hot (boiling point 115°C) and promotes SNAr at those temperatures. Furthermore, pyridine is a weaker nucleophile than DMAP.[3] It may not activate the steric sulfonyl chloride effectively enough to outcompete the ring attack. Use DCM with catalytic DMAP.

Q3: My amine is an aniline (aromatic amine). It’s not reacting. A: Anilines are weak nucleophiles.

-

Increase DMAP to 1.0 equivalent .

-

Use AgOTf (Silver Triflate) catalysis (Advanced). Silver abstracts the chloride, creating a super-electrophilic sulfonyl cation. Warning: This is moisture sensitive.

Q4: The sulfonyl chloride decomposes before I add the amine. A: Polyfluorinated sulfonyl chlorides are highly moisture sensitive.

-

Verify your DCM is distilled or from a fresh molecular sieve column.

-

Do not store the sulfonyl chloride in solution; weigh it out immediately before use.

Comparison of Conditions

| Variable | Standard Condition | Recommended for Steric/Poly-F Systems | Why? |

| Base | Pyridine or TEA | TEA + DMAP (cat.) | DMAP activates sulfur; TEA scavenges protons. |

| Solvent | DMF or THF | DCM (Dichloromethane) | Non-polar solvents destabilize the charged transition state of the SNAr side reaction. |

| Temp | RT to Reflux | 0°C -> RT | Low temp favors Kinetic Control (Sulfonylation) over Thermodynamic Control (SNAr). |

| Order | Mix all at once | Sequential | Form the active intermediate (Sulfonyl-DMAP) before adding the amine. |

References

-

DMAP Catalysis Mechanism

- Review of Nucleophilic Catalysis: Berry, D. J., et al. "Catalysis of the reaction of sterically hindered sulfonyl chlorides with amines." Journal of Organic Chemistry.

-

Mechanistic Insight: "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs."[4] Vertex AI Search Results / NIH.

-

SNAr Competition in Polyfluoroarenes

-

Reactivity Patterns: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules.

- General Text: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.

-

-

Hydrolysis Kinetics

-

"Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides." Journal of the Chemical Society B.

-

Sources

Purification methods for 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride reaction byproducts

Case ID: TB-246-TF Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

The purification of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride presents a unique challenge due to the synergistic electron-withdrawing effects of the trifluoro- and bromo-substituents. These groups significantly increase the electrophilicity of the sulfonyl sulfur, making the compound hyper-sensitive to hydrolysis compared to standard benzenesulfonyl chlorides.

This guide prioritizes anhydrous techniques and rapid processing . Standard silica gel chromatography often leads to substantial yield loss due to on-column hydrolysis; therefore, recrystallization is the primary recommendation.

Module 1: Diagnostic & Identification

Before attempting purification, confirm the identity of your impurities. The high fluorine content allows for rapid diagnostics via

Common Impurity Profile

| Impurity Type | Origin | Diagnostic Signal ( |

| Sulfonic Acid | Hydrolysis (moisture contact) | NMR: Broad shift, often |

| Diaryl Sulfone | Friedel-Crafts side reaction | TLC: High |

| Starting Material | Incomplete reaction | NMR: Distinct F-coupling pattern lacking the desymmetrizing |

| Inorganic Acids | Residual | Visual: Fuming, oily residue that creates "fog" in the flask. |

Visual Workflow: Purification Decision Tree

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

Module 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Recommended for: Removal of sulfonic acid and inorganic salts.

The Logic: This molecule is lipophilic due to the halogens but the sulfonyl chloride head is polar. A binary solvent system exploits this. The electron-deficient ring facilitates

Reagents:

-

Solvent A: n-Hexane (or Heptane) – Must be dried over molecular sieves.

-

Solvent B: Chloroform (

) or Dichloromethane (DCM).

Step-by-Step:

-

Dissolution: Place crude solid in a flask. Add the minimum amount of warm (40°C) Solvent B (CHCl3/DCM) to fully dissolve the solid.

-

Critical: Do not boil. Thermal instability may cause desulfonylation.

-

-

Filtration: If the solution is cloudy (inorganic salts), filter rapidly through a sintered glass funnel (medium porosity) under

. -

Precipitation: While stirring, add warm Solvent A (Hexane) dropwise until a persistent turbidity (cloudiness) appears.

-

Crystal Growth: Re-dissolve the turbidity with 1-2 drops of Solvent B. Seal the flask under

and place it in a -20°C freezer immediately.-

Note: Slow cooling at RT often leads to oiling out for this compound. Rapid cooling favors crystallization.

-

-

Collection: Filter the crystals cold. Wash with cold Hexane. Dry under high vacuum for < 1 hour.

Protocol B: Flash Chromatography (The "Rescue" Method)

Recommended for: Oily crudes or removing diaryl sulfones.

The Risk: Silica gel is acidic and contains adsorbed water. This creates a perfect environment for hydrolysis, converting your chloride to the sulfonic acid (which sticks to the baseline).

Modified Workflow:

-

Stationary Phase Preparation:

-

Use Neutral Silica Gel if available.[1]

-

Alternative: Slurry standard silica in Hexane and add 1%

(Triethylamine) to neutralize acidity. Flush with 2 column volumes of pure Hexane before loading.

-

-

Eluent:

-

100% Hexane

5-10% EtOAc/Hexane gradient. -

Strictly Avoid: Methanol or Ethanol (immediate solvolysis to sulfonate esters).

-

-

Loading: Load as a concentrated liquid (dissolved in minimal Hexane/DCM). Do not solid load on silica, as the heat of adsorption accelerates decomposition.

-

Elution: Run the column fast . The residence time of the compound on the column should be < 15 minutes.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a gummy oil during recrystallization. What happened?

A: This is "oiling out," common with low-melting fluorinated aromatics.

-

Cause: The solution became supersaturated too quickly at a temperature above the crystal's melting point, or impurities (sulfones) are disrupting the lattice.

-

Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass side of the flask vigorously with a glass rod to induce nucleation. Cool more slowly to 0°C before moving to -20°C.

Q2: I see a broad peak at 10-12 ppm in NMR and yield is low.

A: This is the sulfonic acid (

-

Mechanism: The 2,4,6-trifluoro pattern withdraws electron density from the ring, making the sulfur atom highly positive (electrophilic). Water attacks the sulfur, displacing chloride.

-

Solution: Ensure all glassware is oven-dried. Use fresh thionyl chloride if re-chlorinating. If using chromatography, switch to Protocol A (Recrystallization).

Q3: Can I wash the crude reaction mixture with water?

A: Only if performed correctly and rapidly .

-

Protocol: Pour the reaction mixture onto crushed ice (not liquid water). Extract immediately into DCM. Wash the organic layer once with ice-cold brine. Dry over

immediately and filter. -

Warning: Prolonged contact with water (>5 mins) will degrade the product significantly.

Visual Mechanism: Why "Dry" is Critical

Figure 2: The hydrolysis pathway. The electron-withdrawing fluorine atoms (F) destabilize the S-Cl bond, lowering the activation energy for water attack.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-